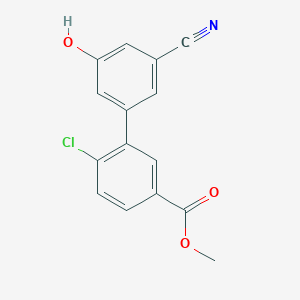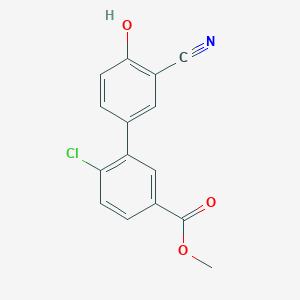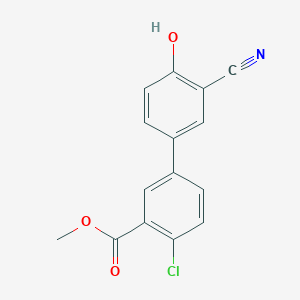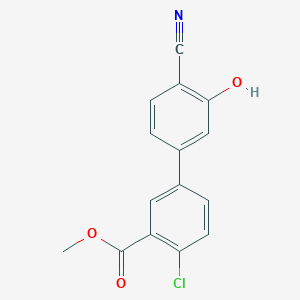
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid with a melting point of approximately 120-122°C and a boiling point of approximately 200°C. This compound is a derivative of phenol, and is composed of a phenyl ring with a cyano group and a trifluoromethyl group. It is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a variety of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a catalyst in some reactions. Furthermore, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Wirkmechanismus
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is an intermediate in the synthesis of a variety of compounds. Its mechanism of action involves the formation of a cyano group, which can then react with other compounds to form the desired product. The cyano group is formed through the reaction of the phenol with trifluoromethyl iodide and sodium cyanide.
Biochemical and Physiological Effects
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using this compound may have biochemical and physiological effects. Therefore, it is important to be aware of the effects of the compounds that are synthesized using this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound with a relatively low melting point, making it easy to handle and store. However, it is important to note that this compound is toxic and should be handled with caution. Furthermore, it is important to use the appropriate protective equipment when handling this compound.
Zukünftige Richtungen
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a variety of potential future applications in scientific research. It could be used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used to synthesize a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. Furthermore, it could be used as a catalyst in certain reactions, and it could also be used as a reagent in organic synthesis. Finally, it could be used to study the mechanism of action of certain compounds, and to develop new compounds with potential therapeutic applications.
Synthesemethoden
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is synthesized through a two-step process. The first step involves the reaction of phenol with trifluoromethyl iodide to produce 2-cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The second step involves the reaction of the phenol with sodium cyanide to produce the desired product, 2-cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-21-14-5-4-11(15(16,17)18)7-12(14)9-2-3-10(8-19)13(20)6-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESRBZDKVJEMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684995 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-98-2 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)



![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)






